molecular formula C6H13ClN4 B1653401 [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1820707-63-8

[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B1653401
CAS No.: 1820707-63-8
M. Wt: 176.65
InChI Key: ZIQNKVJNFFDQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a propan-2-yl group attached to the triazole ring and a methanamine group, which is further converted to its hydrochloride salt form. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride plays a significant role in biochemical reactions due to its triazole ring, which can form hydrogen bonds and interact with different biomolecules. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction with aromatase can lead to the inhibition of estrogen production, making it a potential candidate for anticancer therapies targeting hormone-dependent cancers . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as aromatase, by binding to its active site and preventing the conversion of androgens to estrogens . This inhibition can lead to a decrease in estrogen levels, which is beneficial in the treatment of hormone-dependent cancers. Additionally, this compound can interact with other biomolecules, such as receptors and transcription factors, altering their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can vary depending on the concentration and duration of exposure to this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving formaldehyde and ammonia or primary amines.

    Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or acylated triazoles.

Scientific Research Applications

Chemistry

In chemistry, [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives are known to interact with biological macromolecules, influencing various biochemical pathways .

Medicine

In medicine, triazole compounds are explored for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar pharmacological activities, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-yl group and methanamine hydrochloride enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-4(2)6-8-5(3-7)9-10-6;/h4H,3,7H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNKVJNFFDQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-63-8
Record name 1H-1,2,4-Triazole-5-methanamine, 3-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 2
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 3
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 4
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.